Ácido 4-(5-bromo-2-tienil)-4-oxobutírico

Descripción general

Descripción

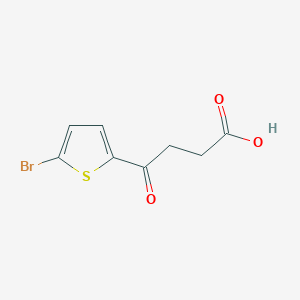

4-(5-Bromo-2-thienyl)-4-oxobutyric acid: is an organic compound with the molecular formula C8H7BrO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Aplicaciones Científicas De Investigación

Chemistry: 4-(5-Bromo-2-thienyl)-4-oxobutyric acid is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .

Industry: In the industrial sector, 4-(5-Bromo-2-thienyl)-4-oxobutyric acid can be used in the production of advanced materials, including polymers and dyes. Its unique structure allows for the modification of material properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid typically involves the bromination of thiophene derivatives followed by further functionalization. One common method includes the bromination of 2-thiophenecarboxylic acid to obtain 5-bromo-2-thiophenecarboxylic acid, which is then subjected to a series of reactions to introduce the oxo and butyric acid functionalities .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 4-(5-Bromo-2-thienyl)-4-oxobutyric acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under appropriate conditions.

Condensation Reactions: The carbonyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products such as 4-(5-aminothienyl)-4-oxobutyric acid or 4-(5-thiolthienyl)-4-oxobutyric acid.

Oxidation Products: Sulfoxides or sulfones.

Reduction Products: Reduced thiophene derivatives.

Mecanismo De Acción

The mechanism of action of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiophene ring can participate in various interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to molecular targets .

Comparación Con Compuestos Similares

- 4-(5-Chloro-2-thienyl)-4-oxobutyric acid

- 4-(5-Methyl-2-thienyl)-4-oxobutyric acid

- 4-(5-Fluoro-2-thienyl)-4-oxobutyric acid

Comparison: 4-(5-Bromo-2-thienyl)-4-oxobutyric acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity.

Actividad Biológica

4-(5-Bromo-2-thienyl)-4-oxobutyric acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development based on diverse sources.

- Chemical Name : 4-(5-Bromo-2-thienyl)-4-oxobutyric acid

- Molecular Formula : CHBrOS

- CAS Number : 52240-28-5

- Physical State : Solid

- Melting Point : Approximately 67 °C .

Antioxidant Properties

Research indicates that compounds containing thienyl groups, such as 4-(5-Bromo-2-thienyl)-4-oxobutyric acid, exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. In studies involving thieno[2,3-c]pyrazole derivatives, the antioxidant effects were measured through alterations in erythrocyte morphology under toxic conditions, showing promising protective effects against oxidative damage .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds similar to 4-(5-Bromo-2-thienyl)-4-oxobutyric acid have been investigated for their anti-inflammatory properties. For instance, thienopyrazole derivatives have demonstrated the ability to inhibit phosphodiesterase (PDE) enzymes, which play a role in inflammatory responses. This inhibition could lead to reduced inflammation and improved outcomes in conditions characterized by chronic inflammation .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Research into related compounds has shown that thienyl derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

The biological activity of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid may involve several mechanisms:

- Reactive Oxygen Species (ROS) Scavenging : By neutralizing ROS, the compound can prevent cellular damage.

- Inhibition of Inflammatory Pathways : It may inhibit key enzymes involved in inflammatory processes.

- Induction of Apoptosis in Cancer Cells : The compound could activate pathways that lead to programmed cell death in malignant cells.

Study on Antioxidant Activity

In a controlled experiment assessing the antioxidant capacity of thieno[2,3-c]pyrazole compounds against 4-nonylphenol toxicity in fish erythrocytes, significant reductions in altered erythrocyte percentages were observed when treated with these compounds compared to controls. This study highlighted the potential of thienyl compounds as protective agents against oxidative stress .

Anti-inflammatory Research

A study examining the effects of thienopyrazole derivatives found that these compounds reduced inflammatory markers in vitro and in vivo models. The results indicated a decrease in cytokine levels and inflammatory cell infiltration, suggesting their potential as therapeutic agents for inflammatory diseases .

Data Summary

Propiedades

IUPAC Name |

4-(5-bromothiophen-2-yl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3S/c9-7-3-2-6(13-7)5(10)1-4-8(11)12/h2-3H,1,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUVWVYUMOWJPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.